5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H8BrCl3O2 and a molecular weight of 394.48 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the benzoyl chloride group to form amides and esters, respectively.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Major Products Formed
Amides and Esters: The primary products formed from nucleophilic substitution reactions are amides and esters, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Shares the bromine and benzoyl groups but lacks the dichlorobenzyl moiety.
2-Bromobenzoyl chloride: Similar structure but without the dichlorobenzyl group.
Uniqueness
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is unique due to the presence of both bromine and dichlorobenzyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it particularly useful in the synthesis of complex molecules and in biochemical research .
Properties
IUPAC Name |
5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3O2/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(16)6-12(8)17/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBYQHZGSGRRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206411 | |
Record name | 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-32-1 | |
Record name | 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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